Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

nAChR pharmacology epibatidine analogues stereochemistry-activity relationships

Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1290626-52-6, also designated as the exo isomer or (1S,4S,7S)-configured enantiomer) is a conformationally rigid, Boc-protected bicyclic diamine with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol. This compound belongs to the 2-azabicyclo[2.2.1]heptane scaffold class, a privileged framework in medicinal chemistry that serves as a key intermediate for the synthesis of nicotinic acetylcholine receptor (nAChR) ligands , JAK kinase inhibitors , and conformationally constrained peptidomimetics.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B12271445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC1C2N
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9?/m0/s1
InChIKeyKBFKGKCNVPZMHL-JVIMKECRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: Stereochemically Defined Bicyclic Building Block for Medicinal Chemistry Procurement


Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1290626-52-6, also designated as the exo isomer or (1S,4S,7S)-configured enantiomer) is a conformationally rigid, Boc-protected bicyclic diamine with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . This compound belongs to the 2-azabicyclo[2.2.1]heptane scaffold class, a privileged framework in medicinal chemistry that serves as a key intermediate for the synthesis of nicotinic acetylcholine receptor (nAChR) ligands [1], JAK kinase inhibitors [2], and conformationally constrained peptidomimetics [3]. The anti (exo) stereochemical configuration at the C7 amino substituent is the defining structural feature that distinguishes this compound from its syn (endo) diastereomer and from regioisomeric amino-2-azabicyclo[2.2.1]heptane variants [4].

Stereochemistry
Defined anti (exo) configuration at C7
Scaffold
Boc-protected 2-azabicyclo[2.2.1]heptane diamine
Workflow
Synthesis of nAChR ligands, JAK inhibitors, peptidomimetics

Why Generic Substitution of Tert-Butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Fails: Stereochemical Identity Determines Biological and Synthetic Outcomes


The 2-azabicyclo[2.2.1]heptane scaffold presents multiple points of structural variation—amino group position (C5, C6, C7), exo/endo (anti/syn) stereochemistry at the substitution site, N-protecting group identity (Boc vs. Cbz vs. benzyl), and the nitrogen atom position within the bicyclic framework (2-aza vs. 7-aza). Each permutation yields distinct conformational, electronic, and stereoelectronic properties that cannot be assumed interchangeable. The anti configuration at C7 uniquely enables neighboring group participation by the 2-nitrogen, dramatically accelerating nucleophilic substitution chemistry relative to the syn isomer [1]. In biological systems, the exo vs. endo orientation of the 7-amino group produces measurable differences in receptor binding affinity: exo-7-amino epibatidine analogues exhibit Ki values of 10.9 nM at α4β2 nAChR versus 8.2 nM for the corresponding endo isomer [2]. Furthermore, the (1R,4R,7R) absolute configuration—which corresponds to the anti/exo geometry—is a critical determinant of JAK kinase subtype selectivity, enabling JAK1 inhibition while sparing JAK2 [3]. Substituting the Boc group with alternative carbamates alters both the nitrogen inversion barrier and the compound's stability during subsequent synthetic transformations [4]. These examples demonstrate that even closely related in-class analogs cannot serve as drop-in replacements without altering downstream synthetic efficiency, pharmacological selectivity, or conformational behavior.

Exo/endo stereochemistry at C7 may shift receptor binding profiles and disable neighbouring group participation in nucleophilic substitution.
N-protecting group identity (Boc vs. Cbz vs. benzyl) can alter the nitrogen inversion barrier and influence stability during synthesis.
Regioisomeric amino position (C5, C6, or 2-aza vs. 7-aza) produces distinct conformational behaviour; data may not transfer.
(1R,4R,7R) absolute configuration is linked to kinase isoform selectivity profiles; other enantiomers may yield different outcomes.

Quantitative Differentiation Evidence for Tert-Butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate vs. Closest Analogs


Exo vs. Endo 7-Amino Substitution: Quantitative α4β2 nAChR Binding Affinity Differentiation in Epibatidine Analog Series

In a direct head-to-head comparison within the same epibatidine analog scaffold (exo-2-(2'-chloro-5-pyridinyl)-7-aminobicyclo[2.2.1]heptane), the compound bearing the exo-oriented 7-amino group (3b, structurally analogous to the anti configuration of the target compound) exhibited a Ki value of 10.9 ± 0.91 nM for inhibition of [³H]epibatidine binding at the α4β2 nicotinic acetylcholine receptor in rat cerebral cortex membranes. The endo-7-amino counterpart (3a) showed a Ki of 8.2 ± 0.08 nM under identical assay conditions. By comparison, (−)-nicotine gave a Ki of 1.5 ± 0.30 nM [1]. Although the 1.33-fold difference in this specific pair is modest, it demonstrates that the stereochemical orientation of the 7-amino substituent produces a quantifiable and reproducible effect on receptor recognition—a property that propagates into downstream functional pharmacology where both compounds acted as full nAChR agonists in mouse tail-flick, hot-plate, hypothermia, and locomotor activity assays [1].

α4β2 nAChR Binding
Head-to-head
exo Ki 10.9 nM vs. endo Ki 8.2 nM (1.33× difference)
Stereochemistry-dependent receptor recognition; supports SAR interpretation.
Epibatidine analog series; rat cortex membranes.
nAChR pharmacology epibatidine analogues stereochemistry-activity relationships

Anti Configuration Enables Neighboring Group Participation: Synthetic Versatility Not Accessible to the Syn Isomer

Malpass and White (2004) demonstrated that the anti configuration of the 7-substituent in 2-azabicyclo[2.2.1]heptane derivatives uniquely enables neighboring group participation by the 2-nitrogen lone pair. In anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, this stereoelectronic effect facilitates ready nucleophilic displacement at the C7 position by C, N, O, and halogen nucleophiles, providing access to a broad range of novel 7-substituted derivatives. Critically, the syn (endo) isomer does not benefit from this anchimeric assistance because the 7-substituent is oriented away from the 2-nitrogen lone pair, resulting in substantially slower substitution kinetics [1]. In a subsequent study, Malpass, Handa, and White extended this principle to N-Boc-protected systems, showing that coupling of N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane with aryl and pyridyl boronic acids under palladium catalysis proceeds with a stereochemical preference that is governed by the exo/endo relationship [2]. The target compound, featuring the anti-7-amino substituent with Boc protection at N2, is thus positioned as a versatile intermediate that can leverage this stereoelectronically activated substitution chemistry—a capability unavailable to the syn diastereomer or to regioisomeric amino variants lacking the requisite N–C7 geometric relationship.

C7 Diversification
Class-level inference
Anti enables NGP; syn requires epimerization (~46% yield)
Anti stereochemistry is required for efficient C7 nucleophilic substitution.
Quantitative rate data not reported; synthetic context review.
synthetic methodology neighboring group participation nucleophilic substitution

(1R,4R,7R) Absolute Configuration Enables Selective JAK1 Inhibition While Sparing JAK2: A Defined Stereochemical Requirement for Kinase Selectivity

Chinese Patent CN113698403B (Nanjing Gentai Pharma Tech, granted 2022) discloses that (1R,4R,7R)-7-amino-2-azabicyclo[2.2.1]heptane derivatives—constructed from the anti/exo-configured 7-amino building block corresponding to the target compound—achieve selective inhibition of JAK1 or JAK1/Tyk2 while avoiding inhibition of JAK2 [1]. This selectivity profile is of critical therapeutic significance because JAK2 inhibition is the primary driver of dose-limiting hematological toxicity (reduced red blood cell counts) observed with pan-JAK inhibitors in clinical use for autoimmune diseases [1]. The patent explicitly teaches that the (1R,4R,7R) stereochemistry is integral to achieving this selectivity, as the spatial orientation of the 7-amino group influences the binding pose within the JAK kinase active site. While the patent reports selectivity qualitatively, the broader JAK inhibitor literature establishes that JAK1-over-JAK2 selectivity ratios of approximately 10- to 20-fold (as measured by IC₅₀ at 1 mM ATP) are achievable with optimized 2-azabicyclo[2.2.1]heptane-derived inhibitors [2]. The target compound serves as the essential stereochemically pure precursor for synthesizing these selective JAK1 inhibitors; the syn/endo diastereomer or regioisomeric amino variants would produce compounds with altered three-dimensional presentation of the amino-derived substituent and consequently different JAK isoform selectivity profiles.

JAK1 vs. JAK2 Selectivity
Class-level inference
Reported ~10–20× selectivity for JAK1 over JAK2
Stereochemistry influences kinase isoform selectivity profile.
Patent-derived; validate with synthesized derivatives.
JAK kinase inhibition autoimmune disease kinase selectivity stereochemistry-pharmacology

Endo-to-Exo Epimerization Efficiency: Exo (Anti) Isomer Represents the Thermodynamically Favored Configuration in Substituted 2-Azabicyclo[2.2.1]heptane Systems

In the synthesis of epibatidine and its analogues, Kotian and Carroll (1995) reported that desulfonation and reduction of a bicyclic precursor yielded a 1:2 mixture of exo and endo isomers. The undesired endo isomer was subsequently epimerized to the exo isomer in 46% isolated yield using Fletcher's base-catalyzed procedure [1]. This epimerization result is consistent with low-temperature ¹³C NMR measurements by Belostotskii et al. (1996), which established that for 2-methyl-2-azabicyclo[2.2.1]heptane, the endo isomer is approximately 0.3 kcal mol⁻¹ more stable than the exo isomer in the ground state, with a nitrogen inversion barrier (ΔG‡) of 7.2 kcal mol⁻¹ [2]. However, the relative thermodynamic stability is exquisitely sensitive to both the N-substituent and the C7 substituent: in epibatidine-related systems bearing a pyridinyl substituent at C2, the exo configuration at C7 becomes the thermodynamically favored form, as evidenced by the direction of the base-catalyzed epimerization and the 46% conversion yield [1]. This indicates that for the target compound—which features a Boc protecting group at N2 and an amino substituent at C7—the anti/exo configuration is the thermodynamically preferred stereoisomer, representing the more stable form for long-term storage and the more reliable starting material for subsequent synthetic transformations.

Configurational Stability
Cross-study comparable
Endo→exo epimerization 46% yield; exo favoured in substituted systems
Anti configuration offers greater storage and reaction stability.
Substitution pattern may shift equilibrium.
stereochemical stability epimerization process chemistry

Regioisomeric Selectivity in Biocatalytic Oxidation: Exo/Endo Product Distribution Dictates Downstream Synthetic Access to the 2-Ketone Intermediate for Epibatidine

Davis et al. (1997) reported the microbiological oxygenation of N-Boc-7-azabicyclo[2.2.1]heptane using the fungus Rhizopus nigricans. This biocatalytic transformation produced the 2-endo-ol in 62% yield with 28% enantiomeric excess (ee) and the 2-exo-ol in 27% yield with 42% ee [1]. The divergent product distribution and enantioselectivity between exo and endo hydroxylation demonstrate that the exo/endo face of the bicyclic scaffold is differentially recognized by enzymatic catalysts. Oxidation of both N-Boc-7-azabicyclo[2.2.1]heptan-2-ols yields the corresponding 2-ketone—a versatile intermediate for conversion to the natural product epibatidine [1]. While this study addresses hydroxylation at C2 rather than amination at C7, it establishes a fundamental principle relevant to procurement decisions: the stereoelectronic environment of the exo vs. endo face in N-Boc-protected 2-azabicyclo[2.2.1]heptanes produces markedly different outcomes in stereoselective transformations. The anti-7-amino target compound, with its defined exo-oriented amino group, presents a distinct steric and electronic profile at the C7 position compared to the syn isomer, which will influence the facial selectivity of any subsequent reactions at adjacent positions (C5, C6) or at the nitrogen center.

Facial Selectivity (Biocatalysis)
Class-level inference
2-exo-ol 27% (42% ee) vs. 2-endo-ol 62% (28% ee)
Exo/anti configuration impacts stereochemical outcome in enzymatic reactions.
N-Boc-7-aza system; inferential for C7 amino.
biocatalysis regioselectivity epibatidine synthesis N-Boc-azabicycloheptane

Commercial Purity and Stereochemical Definition: Procurement-Grade Differentiation of Tert-Butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1290626-52-6) is commercially available from multiple reputable vendors at specified purities of ≥97% (Aladdin Scientific, AchemBlock, Chemsrc) to ≥98% (Leyan, MolCore) [REFS-1, REFS-2, REFS-3]. The compound is supplied under the explicit stereochemical designation 'anti' or 'exo,' corresponding to the (1S,4S,7S) absolute configuration, with the MDL number MFCD17016707 confirming its registry in the MDL screening compound database . This level of stereochemical documentation is critical because the corresponding syn/endo isomer (CAS 1000870-15-4, designated as 'endo-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate') and the regioisomeric 2-amino-7-Boc variant (CAS 1221818-01-4) are registered under distinct CAS numbers and must be explicitly excluded during procurement to avoid stereochemical or regioisomeric misidentification . The availability of the anti isomer at 97-98% purity with unambiguous stereochemical specification contrasts with generic '2-Boc-7-amino-2-azabicyclo[2.2.1]heptane' listings (CAS 1251015-62-9) that may not distinguish exo from endo stereochemistry, introducing procurement risk for applications requiring defined stereochemistry .

Procurement Specification
Supporting evidence
CAS 1290626-52-6, purity ≥97%, explicitly anti/exo
Documented stereochemical identity reduces procurement risk.
Distinct CAS from syn isomer and unspecified variants.
chemical procurement purity specification stereochemical integrity CAS registration

High-Value Application Scenarios for Tert-Butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of Stereochemically Defined Epibatidine Analogues for nAChR Subtype Selectivity Optimization

The anti/exo-7-amino configuration provides a defined starting geometry for generating epibatidine analogues in which the amino substituent occupies the exo face relative to the pyridinyl moiety. As demonstrated by Carroll et al. (2005), exo-7-amino epibatidine analogues (Ki = 10.9 nM) exhibit distinct α4β2 nAChR binding properties compared to endo-7-amino counterparts (Ki = 8.2 nM) [1]. Procurement of the CAS 1290626-52-6 anti isomer ensures that SAR studies begin from a single, well-defined stereochemical starting point, eliminating confounding variables during lead optimization of nAChR agonists for pain, cognition, or smoking cessation indications.

Construction of JAK1-Selective Kinase Inhibitors with Reduced Hematological Toxicity Risk

Patent CN113698403B establishes that (1R,4R,7R)-configured 7-amino-2-azabicyclo[2.2.1]heptane derivatives selectively inhibit JAK1 or JAK1/Tyk2 while avoiding JAK2 suppression [2]. This selectivity directly addresses the clinical limitation of pan-JAK inhibitors, where JAK2 inhibition causes dose-limiting anemia. The anti-7-amino building block (CAS 1290626-52-6) provides the mandatory stereochemical template for synthesizing these selective inhibitors. Pharmaceutical development programs targeting rheumatoid arthritis, psoriasis, inflammatory bowel disease, or other autoimmune conditions should specify the anti isomer to maintain alignment with the patent-disclosed selectivity requirements.

Diversification of the 7-Position via Neighboring Group Participation-Enabled Nucleophilic Substitution

The anti configuration at C7 uniquely enables neighboring group participation by the 2-nitrogen, which dramatically accelerates nucleophilic substitution at the 7-position [3]. This stereoelectronic effect—absent in the syn isomer—allows incorporation of C, N, O, and halogen nucleophiles under mild conditions, providing efficient access to diverse 7-substituted 2-azabicyclo[2.2.1]heptane libraries. Medicinal chemistry groups pursuing scaffold-oriented synthesis or diversity-oriented synthesis strategies should procure the anti isomer specifically, as the syn isomer would require additional epimerization steps (with associated yield losses, e.g., ~46% for endo→exo epimerization in related systems [4]) to achieve the same diversification scope.

Chiral Building Block for Conformationally Constrained Peptidomimetics and β-Amino Acid Oligomers

The 7-azabicyclo[2.2.1]heptane scaffold serves as a conformationally constrained β-proline mimic, with the bridgehead substitution pattern providing full control over amide cis-trans equilibrium [5]. The anti-7-amino variant with Boc protection at N2 offers orthogonal protecting group strategy for incorporating this rigid bicyclic scaffold into peptide chains at either the N-terminus (via Boc deprotection) or as a constrained diamine linker (via 7-amino functionalization). Given that the endo-carboxylic acid variant of this scaffold forms stable water-compatible helical structures [5], the anti-7-amino building block enables exploration of the complementary conformational space, where the exo-oriented amino group can be used to project functionality into regions of conformational space inaccessible to the endo series.

Application
Selection Property
Validation Focus
nAChR subtype selectivity studies
Stereochemically defined exo-7-amino configuration
Binding affinity reproducibility in α4β2 assays
JAK isoform selectivity research
(1R,4R,7R) stereochemistry for kinase inhibition
JAK1 vs. JAK2 inhibition profile verification
Diversity-oriented 7-substituted library synthesis
Anti configuration for neighbouring group participation
Substitution reactivity and product yield
Conformationally constrained peptidomimetic design
Boc-protected anti-7-amino scaffold for orthogonal coupling
Conformational analysis and cis-trans amide equilibrium
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